molecular formula C13H12ClF2N3O B6457707 N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine CAS No. 2549026-11-9

N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Katalognummer B6457707
CAS-Nummer: 2549026-11-9
Molekulargewicht: 299.70 g/mol
InChI-Schlüssel: RLWZPACQFZSNLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine, also known as 5-chloro-2-methoxy-6-difluoromethyl-2-methylpyrimidine-4-amine (CMP-6-DFM), is a synthetic pyrimidine derivative with potential therapeutic applications. This compound has been studied for its potential to act as a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in de novo pyrimidine biosynthesis. CMP-6-DFM has been shown to possess a number of unique properties that make it a promising candidate for the development of novel therapeutic agents.

Wissenschaftliche Forschungsanwendungen

CMP-6-DFM has been studied for its potential to act as a selective inhibitor of the enzyme DHODH, which is involved in de novo pyrimidine biosynthesis. This compound has been shown to inhibit DHODH activity in a number of cell lines, including human tumor cell lines. CMP-6-DFM has also been studied for its potential to inhibit the growth of various cancer cell lines, including glioblastoma and melanoma. In addition, CMP-6-DFM has been investigated for its potential to inhibit the growth of other diseases, such as multiple sclerosis and rheumatoid arthritis.

Wirkmechanismus

CMP-6-DFM acts as a selective inhibitor of the enzyme DHODH, which is involved in de novo pyrimidine biosynthesis. This inhibition of DHODH activity results in the inhibition of the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, CMP-6-DFM can inhibit the growth of cancer cells by preventing DNA and RNA synthesis. In addition, CMP-6-DFM has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
CMP-6-DFM has been shown to inhibit the growth of various cancer cell lines, including glioblastoma and melanoma. In addition, CMP-6-DFM has been investigated for its potential to inhibit the growth of other diseases, such as multiple sclerosis and rheumatoid arthritis. CMP-6-DFM has also been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CMP-6-DFM in laboratory experiments include its high selectivity for DHODH and its ability to inhibit the growth of cancer cells. The main limitation of using CMP-6-DFM in laboratory experiments is its toxicity. CMP-6-DFM has been shown to be toxic to normal cells in vitro, and this toxicity may limit its use in clinical trials.

Zukünftige Richtungen

Future research on CMP-6-DFM should focus on further exploring its potential as a therapeutic agent. This could include investigating its efficacy in animal models of cancer and other diseases, as well as further elucidating its mechanism of action. In addition, further research should focus on optimizing the synthesis of CMP-6-DFM and developing novel analogues that are more selective and less toxic. Finally, further research should focus on developing a better understanding of the pharmacokinetics and pharmacodynamics of CMP-6-DFM in order to optimize its therapeutic potential.

Synthesemethoden

CMP-6-DFM can be synthesized from commercially available starting materials. The synthesis involves the condensation of N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amineethoxyphenyl-6-difluoromethyl-2-methylpyrimidine-4-amine with a difluoromethylating agent, such as trifluoromethanesulfonic anhydride (TFSA). The reaction is carried out in the presence of a base, such as triethylamine, and a catalyst, such as pyridine. The reaction is complete after heating for 1-2 hours at 80°C.

Eigenschaften

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF2N3O/c1-7-17-10(13(15)16)6-12(18-7)19-9-5-8(14)3-4-11(9)20-2/h3-6,13H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWZPACQFZSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=C(C=CC(=C2)Cl)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.